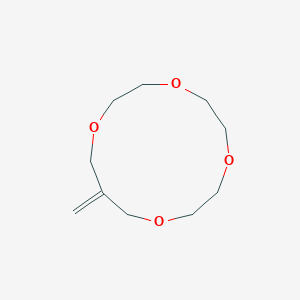
1,4,7,10-Tetraoxacyclotridecane, 12-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10-Tetraoxacyclotridecane, 12-methylene- is a macrocyclic compound with the molecular formula C10H18O4 It is characterized by a 13-membered ring containing four oxygen atoms and a methylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraoxacyclotridecane, 12-methylene- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylene glycol with formaldehyde in the presence of an acid catalyst to form the desired macrocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7,10-Tetraoxacyclotridecane, 12-methylene- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The methylene group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Oxides and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,4,7,10-Tetraoxacyclotridecane, 12-methylene- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as a drug delivery system due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,4,7,10-Tetraoxacyclotridecane, 12-methylene- involves its ability to form stable complexes with metal ions and other molecules. This is facilitated by the presence of oxygen atoms in the ring, which can coordinate with metal ions. The methylene group can also participate in various chemical reactions, enhancing the compound’s versatility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7,10-Tetraazacyclododecane: Contains nitrogen atoms instead of oxygen, used in similar applications but with different properties.
1,4,7,10-Tetrathiacyclododecane: Contains sulfur atoms, offering different reactivity and stability.
12-Isopropyl-1,4,7,10-tetraoxacyclotridecane: A derivative with an isopropyl group, providing different steric and electronic properties .
Uniqueness
1,4,7,10-Tetraoxacyclotridecane, 12-methylene- is unique due to its combination of oxygen atoms and a methylene group, which provides a balance of stability and reactivity. This makes it suitable for a wide range of applications, from coordination chemistry to drug delivery systems .
Eigenschaften
CAS-Nummer |
92818-16-1 |
|---|---|
Molekularformel |
C10H18O4 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
12-methylidene-1,4,7,10-tetraoxacyclotridecane |
InChI |
InChI=1S/C10H18O4/c1-10-8-13-6-4-11-2-3-12-5-7-14-9-10/h1-9H2 |
InChI-Schlüssel |
ULNQAESIDLQUGS-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1COCCOCCOCCOC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


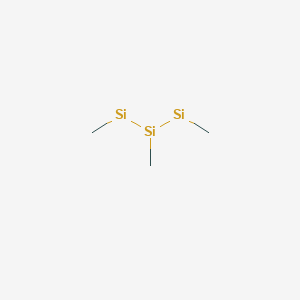

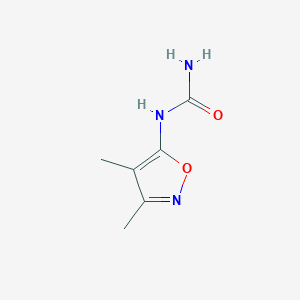
![2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14343499.png)
![Benzenamine, N-ethyl-4-[[4-(ethylamino)-3-methylphenyl][4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene]methyl]-2-methyl-, monoacetate](/img/structure/B14343500.png)

![4,4'-[(2-Methoxyphenyl)methylene]diphenol](/img/structure/B14343512.png)


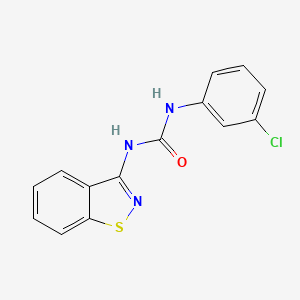
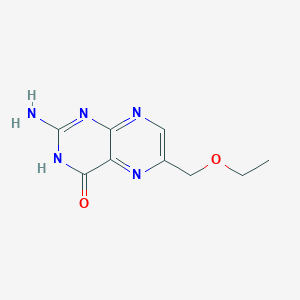
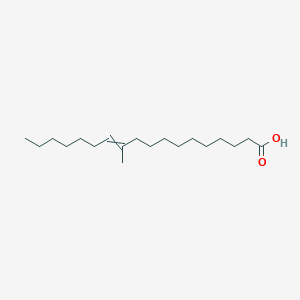

![3-[(5S,7S,10S,14R,15R,18R)-7-[(2R,5S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-12,18-dihydroxy-10,14-dimethyl-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-15-yl]-2H-furan-5-one](/img/structure/B14343570.png)
